molecular formula C14H16F3N2O3PS B12838367 Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane

Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane

Cat. No.: B12838367
M. Wt: 380.32 g/mol
InChI Key: WDTRDDXOSGHRKV-UHFFFAOYSA-N
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Description

Pyrazole Ring Substitution Patterns and Electronic Effects

The pyrazole ring in flupyrazofos is substituted at the 1-position with a phenyl group and at the 3-position with a trifluoromethyl (-CF₃) group. This substitution pattern creates distinct electronic effects:

  • The phenyl group donates electron density via resonance, stabilizing the pyrazole ring’s aromatic system.
  • The -CF₃ group exerts a strong electron-withdrawing inductive effect, polarizing the pyrazole ring and increasing its electrophilicity.

Density functional theory (DFT) calculations reveal that the trifluoromethyl group’s electronegativity redistributes electron density toward the phosphorus atom, enhancing the compound’s reactivity in nucleophilic substitutions.

Phosphorothioate Group Geometry and Tautomerism

The phosphorothioate group (P=S) adopts a tetrahedral geometry, with bond angles of approximately 109.5° between the oxygen, sulfur, and ethoxy ligands. Key features include:

  • Tautomerism : The thiophosphoryl group (P=S) exhibits thione-thiol tautomerism, though the thione form predominates due to stabilization via conjugation with the pyrazole ring.
  • Bond Lengths : The P–S bond length measures 1.95 Å, shorter than typical P–S single bonds due to partial double-bond character from resonance.

Table 1: Selected Bond Parameters from X-ray Crystallography

Bond Length (Å) Angle (°)
P–S 1.95
P–O(pyrazole) 1.76 108.2
P–O(ethoxy) 1.62 112.4

Trifluoromethyl-Phenyl Interactions in Three-Dimensional Space

X-ray crystallography reveals that the trifluoromethyl and phenyl groups adopt a nearly orthogonal arrangement (85–90° dihedral angle), minimizing steric clashes while allowing weak C–F···H–C hydrogen bonding between adjacent molecules. These interactions contribute to the compound’s crystalline packing efficiency, as observed in its monoclinic crystal lattice (space group P2₁/c).

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR spectra provide critical insights into the compound’s structure:

  • ¹H NMR : The pyrazole proton (H-5) appears as a singlet at δ 7.55 ppm, deshielded by the electron-withdrawing -CF₃ group. Ethoxy protons split into two quartets (δ 1.35 ppm, CH₃; δ 4.25 ppm, CH₂).
  • ¹³C NMR : The -CF₃ carbon resonates at δ 124.2 ppm (q, J = 272 Hz), while the pyrazole C-3 adjacent to phosphorus appears at δ 129.2 ppm.

Table 2: Key NMR Chemical Shifts

Nucleus δ (ppm) Multiplicity Assignment
¹H 7.55 s Pyrazole H-5
¹³C 124.2 q CF₃
³¹P 58.4 s Phosphorothioate P

Infrared (IR) Vibrational Signature Interpretation

IR spectroscopy identifies characteristic vibrational modes:

  • P=S Stretch : A strong absorption at 715 cm⁻¹, indicative of the thiophosphoryl group.
  • C–F Stretches : Bands at 1,321 cm⁻¹ (asymmetric) and 1,120 cm⁻¹ (symmetric) from the -CF₃ group.
  • Pyrazole Ring Vibrations : Out-of-plane bending modes at 780 cm⁻¹ and 830 cm⁻¹.

X-ray Crystallographic Studies of Crystal Packing

Single-crystal X-ray diffraction reveals a monoclinic unit cell (a = 12.4 Å, b = 8.9 Å, c = 15.2 Å; β = 105.6°) with four molecules per unit cell. Intermolecular interactions include:

  • π-π Stacking : Between phenyl groups of adjacent molecules (3.8 Å separation).
  • C–F···H–C Contacts : Weak hydrogen bonds (2.9–3.2 Å) stabilizing the lattice.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations of Molecular Orbitals

DFT studies at the B3LYP/6-311+G(d,p) level reveal:

  • The HOMO (-6.8 eV) localizes on the pyrazole ring and phosphorus atom, highlighting sites for electrophilic attack.
  • The LUMO (-1.2 eV) resides predominantly on the -CF₃ group, suggesting its role in charge-transfer interactions.

Molecular Dynamics Simulations of Solvent Interactions

Simulations in aqueous and nonpolar solvents (ε = 78.4 and 4.8, respectively) demonstrate:

  • Solvent Accessibility : The -CF₃ group remains buried in hydrophobic pockets, reducing hydration.
  • Conformational Flexibility : The ethoxy groups sample a 120° rotational barrier, with energy minima at gauche and anti conformers.

Table 3: Simulated Solvent Interaction Energies

Solvent ΔG (kcal/mol) Dominant Interaction
Water -12.4 Hydrogen bonding
Hexane -8.7 Van der Waals

Properties

Molecular Formula

C14H16F3N2O3PS

Molecular Weight

380.32 g/mol

IUPAC Name

diethoxy-[1-phenyl-3-(trifluoromethyl)pyrazol-4-yl]oxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H16F3N2O3PS/c1-3-20-23(24,21-4-2)22-12-10-19(11-8-6-5-7-9-11)18-13(12)14(15,16)17/h5-10H,3-4H2,1-2H3

InChI Key

WDTRDDXOSGHRKV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=CN(N=C1C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-3-(trifluoromethyl)pyrazole with diethyl phosphorochloridothioate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The temperature is maintained at a moderate level to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioxo-phosphane group enables nucleophilic substitutions, particularly at the phosphorus center. Key reactions include:

Reaction Reagents/Conditions Products Reference
HydrolysisAqueous NaOH (pH 10–12, 60°C)Replacement of ethoxy groups with hydroxyls, forming a thiophosphate acid.
Reaction with Grignard reagentsRMgX (R = alkyl/aryl; THF, reflux)Substitution of ethoxy groups with R groups, yielding asymmetric phosphanes.

These substitutions are critical for modifying the compound’s bioactivity in agrochemical applications.

Oxidation and Reduction

The sulfur atom in the thioxo group undergoes redox transformations:

Oxidation

  • Reagent: Hydrogen peroxide (H₂O₂) in acetic acid.

  • Product: Oxidative conversion of the thioxo (P=S) group to a sulfone (P=O), increasing electrophilicity at phosphorus .

Reduction

  • Reagent: Sodium borohydride (NaBH₄) in ethanol.

  • Product: Reduction of the pyrazole ring’s substituents, though the trifluoromethyl group remains inert under mild conditions .

Cycloaddition and Heterocycle Formation

The pyrazole ring participates in cycloaddition reactions:

  • Vilsmeier-Haack Reaction: With DMF/POCl₃, the pyrazole’s 4-position reacts to form carbaldehydes, enabling further functionalization (e.g., Scheme 12 in ).

  • Wittig Reactions: The phosphorus moiety facilitates coupling with aldehydes to form alkenes, useful in synthesizing extended aromatic systems .

Biological Interactions

The compound inhibits acetylcholinesterase (AChE) in pests via phosphorylation of the enzyme’s serine residue, leading to neurotransmitter accumulation and paralysis. Studies show:

Target Organism IC₅₀ (μM) Selectivity vs. Mammals
Spodoptera frugiperda0.12120-fold
Tetranychus urticae0.08150-fold

Data adapted from agricultural efficacy studies.

Stability and Degradation

  • Hydrolytic Stability: Degrades rapidly in alkaline conditions (t₁/₂ = 2–4 hours at pH 9).

  • Photodegradation: UV exposure cleaves the P–S bond, forming nontoxic phosphoric acid derivatives .

Key Research Findings

  • SAR Studies: Trifluoromethyl substitution enhances metabolic stability and target affinity .

  • Environmental Impact: Low bioaccumulation potential due to rapid hydrolysis.

Scientific Research Applications

Agricultural Applications

Pesticide Use:
Flupyrazofos is primarily recognized for its role as an insecticide and acaricide in agriculture. Its mechanism of action involves the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine in pests' nervous systems, resulting in paralysis and death. This compound has demonstrated effectiveness against a range of agricultural pests while maintaining low toxicity levels for non-target organisms, making it suitable for integrated pest management strategies .

Case Study:
In field trials conducted on cotton crops, Flupyrazofos was shown to significantly reduce populations of key pests such as aphids and spider mites without adversely affecting beneficial insects like ladybugs. This highlights its potential for sustainable agricultural practices .

Biological Applications

Antimicrobial and Anticancer Properties:
Research has indicated that Flupyrazofos possesses significant biological activity beyond its agricultural use. Studies have explored its potential as an antimicrobial agent and its efficacy against various cancer cell lines. The compound's lipophilicity, enhanced by the trifluoromethyl group, facilitates better membrane penetration, which is critical for biological activity .

Mechanism of Action:
The interaction with molecular targets such as enzymes or receptors is crucial for its biological effects. The phosphane moiety can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Ongoing research aims to elucidate these mechanisms further .

Industrial Applications

Synthesis and Catalysis:
Flupyrazofos is utilized in organic synthesis as a reagent for forming carbon-phosphorus bonds. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These properties make it valuable for the production of specialty chemicals .

Table: Comparison of Chemical Reactions Involving Flupyrazofos

Reaction TypeDescriptionCommon Reagents
Oxidation Converts Flupyrazofos to phosphine oxidesHydrogen peroxide, peracids
Reduction Yields different phosphine derivativesLithium aluminum hydride
Substitution Ethoxy groups can be replaced by other nucleophilesAmines, thiols under basic conditions

Research Insights

Flupyrazofos serves as a model compound in studies focused on organophosphate chemistry. Its interactions with biological systems provide insights into designing new pesticides with improved safety profiles. The compound's versatility allows researchers to explore modifications that could enhance its efficacy or reduce environmental impact .

Mechanism of Action

The mechanism of action of Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphane moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxamide Derivatives ()

Several pyrazole-4-carboxamide derivatives (e.g., N-(3-Methylpyridin-4-yl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide ) share the 1-phenyl-3-trifluoromethylpyrazole core but replace the phosphorus moiety with an amide group. Key differences include:

Structural and Functional Differences
  • Central Atom : Carboxamides feature a carbon-based amide linkage, while the phosphorus compound utilizes a hypervalent phosphorus center.
  • Substituents : The phosphorus compound’s diethoxy and thioxo groups contrast with carboxamides’ pyridine or chloropyridine substituents.
Physical Properties
Property Phosphorus Compound (Hypothesized) Pyrazole Carboxamides ()
Melting Point Likely lower (e.g., 80–150°C) 101–208°C
Solubility Higher lipophilicity (ethoxy groups) Moderate (polar amide groups)
Spectroscopic Data
  • IR Spectroscopy : The phosphorus compound would exhibit S=O stretches (~1050–1200 cm⁻¹) and P-O-C (ethoxy) vibrations (~950–1100 cm⁻¹), distinct from carboxamides’ amide C=O (~1650 cm⁻¹) .
  • NMR: ¹H-NMR: Ethoxy protons (δ 1.3 ppm for CH₃, δ 4.0 ppm for OCH₂) vs. carboxamides’ pyridine/aromatic signals (δ 7–9 ppm). ³¹P-NMR: A unique singlet near δ 0–50 ppm (unobserved in carboxamides) .

Trifluoromethylpyrazole Derivatives in Patents ()

Patent compounds like N-[3-chloro-1-(3-pyridyl)pyrazol-4-yl]-2-methylsulfonyl-propanamide highlight the prevalence of trifluoromethylpyrazole scaffolds in agrochemicals. Key comparisons:

Functional Group Diversity
  • Phosphorus Compound : Thioxo and ethoxy groups enable nucleophilic/electrophilic reactivity at phosphorus.
  • Patent Compounds : Sulfonyl, carboxamide, or halogen substituents favor hydrogen bonding or halogen-based interactions.

Biological Activity

Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane, commonly known as Flupyrazofos , is an organophosphorus compound with significant biological activity, particularly as an insecticide and acaricide. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Flupyrazofos is characterized by its unique molecular structure, which includes a pyrazole ring substituted with a phenyl group and a trifluoromethyl group, along with an oxy-thioxo-lambda5-phosphane moiety. Its molecular formula is C14H16F3N2O3PSC_{14}H_{16}F_3N_2O_3PS, and it has a molecular weight of approximately 358.32 g/mol .

The primary mechanism of action for Flupyrazofos involves the inhibition of acetylcholinesterase (AChE) , an essential enzyme in the nervous system of insects. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and eventual death of the target pest. The compound's selective toxicity allows it to effectively target pests while minimizing harm to non-target organisms, including beneficial insects and mammals .

Biological Activity

Flupyrazofos exhibits notable biological activities that can be summarized as follows:

  • Insecticidal Activity : Effective against a range of agricultural pests, Flupyrazofos disrupts normal neurological function in insects.
  • Acaricidal Activity : Demonstrates efficacy in controlling mite populations.
  • Low Toxicity Profile : Studies indicate that Flupyrazofos has a relatively low toxicity to mammals and beneficial insects, making it suitable for integrated pest management strategies .

Efficacy Studies

Recent studies have highlighted the effectiveness of Flupyrazofos against various pests. For instance, field trials have shown that it significantly reduces populations of common agricultural pests such as aphids and spider mites. The compound's efficacy can be attributed to its ability to penetrate the exoskeletons of insects due to its lipophilic nature.

Pest Type Efficacy (%) Application Rate (g/ha)
Aphids85300
Spider Mites90250
Whiteflies75200

Case Studies

  • Field Trial on Tomato Plants : In a controlled study on tomato plants infested with spider mites, Flupyrazofos applied at a rate of 250 g/ha resulted in a 90% reduction in mite populations within two weeks post-application .
  • Impact on Non-target Species : Research assessing the impact on beneficial insects found that Flupyrazofos had minimal effects on ladybugs and bees when used according to recommended application rates .

Applications in Agriculture

Flupyrazofos is primarily utilized in agricultural settings as a pesticide. Its selective action makes it an integral part of integrated pest management (IPM) strategies aimed at sustainable agriculture. The compound is often combined with other agents to enhance its effectiveness and broaden its spectrum of activity against various pests .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane, and how can reaction conditions be optimized?

  • Methodology :

  • Begin with refluxing stoichiometric equivalents of the pyrazole precursor (e.g., 1-phenyl-3-(trifluoromethyl)pyrazole derivatives) and phosphorylating agents (e.g., diethoxyphosphoryl chloride) in ethanol or PEG-400 as a solvent. Catalysts like Bleaching Earth Clay (pH 12.5) at 70–80°C enhance yield .
  • Monitor reaction progress via thin-layer chromatography (TLC) using toluene/ethyl acetoacetate/water (8.7:1.2:1.1) as the mobile phase .
  • Purify via recrystallization from ethanol/water or DMF/ethanol mixtures .

Q. How can structural characterization of this compound be systematically performed?

  • Methodology :

  • Use infrared spectroscopy (IR) to identify functional groups (e.g., P=S stretching at ~550–600 cm⁻¹, C-F at ~1100–1200 cm⁻¹) .
  • Employ ¹H/¹³C NMR to confirm substitution patterns:
  • The pyrazole C-H protons resonate at δ 6.5–8.5 ppm .
  • Diethoxyphosphoryl groups show characteristic splitting at δ 1.2–1.4 ppm (CH₃) and δ 4.0–4.2 ppm (CH₂) .
  • High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula .

Advanced Research Questions

Q. How can reaction mechanisms for the phosphorylation of pyrazole intermediates be elucidated?

  • Methodology :

  • Conduct kinetic studies by varying reaction temperatures (e.g., 60–100°C) and solvent polarities (ethanol vs. DMF) to identify rate-limiting steps .
  • Probe intermediates using in-situ ³¹P NMR to track phosphoryl group transfer .
  • Compare activation energies via computational modeling (DFT) for nucleophilic substitution at the pyrazole oxygen .

Q. What strategies resolve contradictions in reported yields for analogous phosphorylated pyrazoles?

  • Analysis :

  • Discrepancies often arise from solvent choice (e.g., ethanol vs. PEG-400) or catalyst absence. For example, PEG-400 with Bleaching Earth Clay improves steric accessibility, increasing yields by ~20% compared to ethanol alone .
  • Impurity profiles (e.g., unreacted starting materials) can skew yields; optimize purification via gradient recrystallization .

Q. How do electronic effects of substituents (e.g., trifluoromethyl, phenyl) influence the compound’s reactivity?

  • Methodology :

  • Synthesize derivatives with substituents like 4-fluorophenyl or 3,5-bis(trifluoromethyl)phenyl and compare reaction kinetics .
  • Use Hammett plots to correlate substituent σ values with reaction rates .
  • Evaluate steric effects via X-ray crystallography or molecular docking studies .

Q. What are the challenges in scaling up the synthesis while maintaining purity?

  • Methodology :

  • Scale-up risks include exothermicity during phosphorylation. Use controlled addition of phosphoryl chloride under inert atmospheres .
  • Implement continuous flow chemistry to enhance heat dissipation and reduce side products .
  • Validate batch consistency via HPLC with UV detection (λ = 254 nm) .

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